Pubchem_71310599
Overview
Description
Scientific Research Applications
Comprehensive Chemical and Biological Repository
PubChem stands out as a pivotal resource in cheminformatics and the broader scientific community by aggregating chemical substances, compounds, and bioassay data. Launched in 2004 under the NIH Molecular Libraries Roadmap Initiatives, it has grown into a significant system, facilitating the exploration of chemical information and biological activities. Its three interlinked databases - Substance, Compound, and BioAssay - provide a structured compilation of chemical information submitted by diverse contributors, alongside unique chemical structures and bioassay experiment results. This structure supports a broad range of scientific inquiries, from basic research to applied sciences (Kim et al., 2015).
Enhancements and Accessibility
Over the years, PubChem has seen substantial enhancements in its data content and accessibility. Additions such as spectral information, scientific articles referencing chemicals, and data on food and agricultural chemicals have broadened its utility. The introduction of new web interfaces and tools like PubChem Widgets and PUG-View has improved user interaction with the database, making it a more versatile tool for the biomedical research community (Kim et al., 2018).
Virtual Screening and Drug Discovery
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Resource for Chemical Biology and Medicinal Chemistry
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Facilitating Data Sharing and Analysis
The evolution of PubChem into a semantic web resource through PubChemRDF illustrates its commitment to enhancing data sharing, analysis, and integration. By adopting existing ontological frameworks, PubChemRDF enables the semantic annotation of compounds and substances, fostering interoperability across scientific domains and facilitating automated data integration and management (Fu et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the catalytic site in asymmetric hydrogenation reactions . The compound acts as a catalyst and is particularly effective in these reactions due to its unique structure and properties .
Mode of Action
The compound interacts with its targets by facilitating the transfer of hydrogen atoms in asymmetric hydrogenation reactions . The presence of the rhodium atom in the compound plays a crucial role in this process .
Biochemical Pathways
The compound affects the hydrogenation pathway in chemical reactions . By acting as a catalyst, it accelerates the rate of hydrogenation, leading to faster and more efficient reactions .
Pharmacokinetics
Given its role as a catalyst in chemical reactions, it is likely that its bioavailability is influenced by factors such as concentration and environmental conditions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in the enhanced efficiency and selectivity of asymmetric hydrogenation reactions . This can lead to the production of higher yields of desired products .
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36P2.C8H12.BF4.Rh/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-20,31-34H,21-26H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t31-,32-,33-,34-;;;/m0.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZBTPZGQIGMKZ-NSSKQOQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1[C@H](P([C@@H](C1)C2=CC=CC=C2)CCP3[C@@H](CC[C@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48BF4P2Rh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746255 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
CAS RN |
849950-53-4 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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